molecular formula C12H16O4S B1307830 (Tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate CAS No. 34583-63-6

(Tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate

Cat. No. B1307830
CAS RN: 34583-63-6
M. Wt: 256.32 g/mol
InChI Key: FDMKROMOVVBUIJ-UHFFFAOYSA-N
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Description

(Tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate is a compound that can be associated with tetrahydrofuran (THF) derivatives. THF is a heterocyclic compound with a five-membered ring composed of four carbon atoms and one oxygen atom. The compound likely contains a tetrahydrofuran moiety linked to a methyl group which is further connected to a 4-methylbenzenesulfonate group. This structure suggests potential applications in organic synthesis due to the presence of the reactive THF ring and the sulfonate ester functionality.

Synthesis Analysis

The synthesis of related THF compounds has been explored in various studies. For instance, 2-Methyltetrahydrofuran (2-MeTHF) is derived from renewable resources and is used as an alternative solvent in organic chemistry due to its favorable properties and stability . Although the synthesis of (Tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate is not explicitly described, the methodologies used for synthesizing similar compounds could potentially be adapted. For example, electrochemical aryl radical generation and cyclization techniques have been employed to synthesize 2,3-dihydrobenzofuran-3-ylacetic acids, which could provide insights into the synthesis of THF-based compounds .

Molecular Structure Analysis

The molecular structure of (Tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate would include a THF ring, which is known for its reactivity and ability to participate in various chemical reactions. The sulfonate ester group attached to the THF ring would make the compound a good leaving group in nucleophilic substitution reactions, potentially increasing its utility in organic synthesis.

Chemical Reactions Analysis

The reactivity of THF derivatives has been studied extensively. For example, the reaction of tetrahydrofuran with N, N-dibromobenzenesulfonamide has been investigated, revealing a mechanism involving the formation of an oxonium ion intermediate . This suggests that (Tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate could also undergo reactions that proceed through similar intermediates, leading to various organic transformations.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (Tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate are not detailed in the provided papers, related compounds such as 2-MeTHF have been characterized. 2-MeTHF exhibits low miscibility with water, a high boiling point, and remarkable stability, which are desirable properties for a solvent in organic synthesis . These properties could be indicative of the behavior of (Tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate in various chemical environments, although direct studies on this compound would be necessary to confirm its properties.

Scientific Research Applications

Solid-State Oxidation Studies

Research has shown that solid-state oxidation processes involving related sulfonate compounds can lead to the formation of new organic acid-base complexes. This illustrates the compound's potential application in the development of new materials and chemical synthesis pathways. One study demonstrated the solid-state oxidation of 1,1,3,3-tetramethylguanidinium 4-methylbenzenesulfinate to its sulfonate counterpart, highlighting the structural transformations and chemical reactivity under specific conditions (Åsmund Kaupang et al., 2013).

Pharmaceutical Applications

In the realm of pharmaceuticals, compounds containing tetrahydrofuran and sulfonate moieties have been explored for their potential as drug candidates. For instance, a multifunctional drug candidate exhibiting potent binding affinities to serotonin and dopamine receptors was developed, showcasing the therapeutic potential of such compounds in treating neuropsychiatric and neurological disorders (Peng Li et al., 2014).

Material Science and Chemistry

Tetrahydrofuran derivatives are of interest in material science for their binding and reaction properties. A study involving the synthesis and structural analysis of tetra-p-tolylantimony 4-methylbenzenesulfonate provided insights into the coordination chemistry and potential applications of such compounds in material science and catalysis (V. Sharutin et al., 2003).

Antioxidant and Corrosion Inhibitors

Sulfonate compounds have been evaluated for their antioxidant properties and as corrosion inhibitors, indicating their potential application in industrial processes and materials protection. Research on new quinazolones as antioxidant additives for lubricating oils exemplifies this application, with certain compounds showing high antioxidant activity (O. M. Habib et al., 2014).

Catalytic and Synthetic Applications

The use of related compounds in catalytic processes and chemical synthesis is also notable. Studies on the stereoinduced cyclization of acyloxyalkenes using iodosylbenzene via a tetrahydrofuran cation intermediate highlight innovative approaches to achieving high stereoselectivity in chemical synthesis (Morifumi Fujita et al., 2008).

properties

IUPAC Name

oxolan-2-ylmethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4S/c1-10-4-6-12(7-5-10)17(13,14)16-9-11-3-2-8-15-11/h4-7,11H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMKROMOVVBUIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
M Ratushnyy - 2019 - search.proquest.com
This thesis consists of three parts. The first part describes the development of the mild, visible light-induced palladium-catalyzed hydrogen atom translocation/atom-transfer radical …
Number of citations: 2 search.proquest.com
FFJ de Kleijne, SJ Moons, PB White… - Organic & Biomolecular …, 2020 - pubs.rsc.org
The stereoselective introduction of the glycosidic bond is one of the main challenges in chemical oligosaccharide synthesis. Stereoselective glycosylation can be achieved using …
Number of citations: 12 pubs.rsc.org
S Picon, R Boulahjar, V Hoguet, M Baron… - Journal of Medicinal …, 2023 - ACS Publications
A novel series of potent agonists of the bile acid receptor TGR5 bearing a dihydropyridone scaffold was developed from a high-throughput screen. Starting from a micromolar hit …
Number of citations: 5 pubs.acs.org
M Moir, S Lane, AP Montgomery, D Hibbs… - European Journal of …, 2021 - Elsevier
The development of selective CB 2 receptor agonists is a promising therapeutic approach for the treatment of inflammatory diseases, without CB 1 receptor mediated psychoactive side …
Number of citations: 4 www.sciencedirect.com
E Elhalem, A Bellomo, M Cooke… - Journal of Medicinal …, 2021 - ACS Publications
DAG-lactones represent useful templates for the design of potent and selective C1 domain ligands for PKC isozymes. The ester moiety at the sn-1 position, a common feature in this …
Number of citations: 4 pubs.acs.org
柄澤智哉 - 2020 - repository.dl.itc.u-tokyo.ac.jp
博士論文 希土類/Na 異種 2 核金属触媒による β-アミノ 3 級アルコールの迅速不斉合成 と医薬品 Page 1 博士論文 希土類/Na 異種 2 核金属触媒による β-アミノ 3 級アルコールの迅速不斉合成 と…
Number of citations: 3 repository.dl.itc.u-tokyo.ac.jp

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